Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and processes .
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRTVWYTAPOXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569801 | |
| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329956-53-8 | |
| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition and Cyclization
- Starting Materials: Dimethyl itaconate and benzylamine
- Reaction Conditions:
- The Michael addition occurs under mild conditions, often in methanol or another suitable solvent.
- Intramolecular cyclization follows, forming the pyrrolidine ring with the ketone and ester groups intact.
- Outcome: Formation of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate as a key intermediate.
Reduction of the Ketone Group
- Reagents: Sodium borohydride (NaBH4)
-
- Dissolve methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in methanol.
- Cool the solution to 0–5°C or 10–15°C depending on scale.
- Add NaBH4 slowly under stirring to reduce the ketone to a hydroxymethyl group.
- Monitor the reaction by thin-layer chromatography (TLC) until completion.
- Quench the reaction by slow addition of 1M HCl to pH 5–6.
- Remove methanol under reduced pressure, extract with dichloromethane, wash, dry, and concentrate to isolate the product.
Mesylation and Ammoniation (for Related Derivatives)
- Mesylation: Conversion of hydroxymethyl group to mesylate using methanesulfonyl chloride.
- Ammoniation: Subsequent reaction with ammonia to yield derivatives such as nebracetam.
- These steps are relevant for related compounds but illustrate the versatility of the synthetic route.
Comparative Analysis with Related Compounds
Research Findings and Notes
- The synthetic route involving Michael addition and intramolecular cyclization is efficient and aligns with green chemistry principles due to mild conditions and relatively high yields.
- Sodium borohydride reduction is a reliable method for selective ketone reduction without affecting the ester group, providing high purity intermediates for further transformations.
- The preparation methods are adaptable for scale-up and can be optimized for industrial production with appropriate control of reaction parameters.
- Analytical methods such as reverse-phase HPLC are used for purity assessment and preparative separation of the compound and its impurities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | Michael Addition | Dimethyl itaconate + benzylamine, solvent | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | Moderate to high | Formation of pyrrolidine ring |
| 2 | Intramolecular Cyclization | Mild heating or stirring | Cyclized pyrrolidine derivative | High | Establishes ring and functional groups |
| 3 | Reduction | NaBH4 in methanol, 0–15°C | 1-Benzyl-4-hydroxymethyl-pyrrolidin-2-one | Up to 96.9% yield, 97% purity | Selective ketone reduction |
| 4 | Optional Mesylation/Ammoniation | Methanesulfonyl chloride, NH3 | Derivatives such as nebracetam | Variable | For related compound synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participate in chemical reactions, and influence biological pathways. The specific pathways and targets depend on the context of its use and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate: This compound is similar but has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Synthetic Routes : Multi-step organic synthesis typically involves condensation reactions or cyclization of pre-functionalized intermediates. For example, a benzyl-protected pyrrolidine precursor may undergo oxidation at the 4-position followed by esterification .
- Optimization : Yield and purity are influenced by solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., low temperatures to suppress side reactions), and catalysts (e.g., Pd/C for hydrogenolysis). Reaction monitoring via TLC or HPLC is critical .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Benzylamine, Knoevenagel condensation | 65 | 90 |
| 2 | NaBH4 reduction, THF, 0°C | 75 | 85 |
| 3 | MnO2 oxidation, reflux | 60 | 95 |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Primary Methods :
- NMR : and NMR confirm regiochemistry (e.g., benzyl group integration at δ 4.3–4.5 ppm) and carbonyl signals (δ 170–175 ppm) .
- IR : Stretching frequencies for ester (C=O at ~1720 cm) and pyrrolidone (C=O at ~1680 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H] at m/z 233.26) .
Q. What are the typical chemical reactions exhibited by this compound, and how do reaction mechanisms influence product formation?
- Reactions :
- Oxidation : The 4-oxo group may undergo further oxidation under strong conditions (e.g., KMnO) to form carboxylic acid derivatives .
- Reduction : LiAlH reduces the ester to a primary alcohol, retaining the pyrrolidine ring .
- Substitution : Nucleophilic attack at the ester carbonyl (e.g., transesterification with alcohols) .
- Mechanistic Insights : Steric hindrance from the benzyl group directs regioselectivity, favoring reactions at the 3-carboxylate position .
Advanced Research Questions
Q. How do substituents at the 1-position of the pyrrolidine ring affect the compound's reactivity and biological activity?
- Structural Effects :
- Benzyl vs. Methyl : The benzyl group enhances lipophilicity, improving membrane permeability in biological assays. Methyl analogs show reduced steric bulk, favoring enzyme active-site binding .
- Electron-Withdrawing Groups : Substitutions like 4-fluorobenzyl (see ) alter electronic density, impacting hydrogen-bonding interactions in target proteins .
- SAR Studies : Table comparing IC values for analogs:
| Substituent (1-position) | Target (e.g., MAO Inhibition) | IC (μM) |
|---|---|---|
| Benzyl | MAO-A | 2.3 |
| 4-Fluorobenzyl | MAO-B | 1.8 |
| Methyl | MAO-A | 12.4 |
Q. What challenges arise in crystallographic structure determination of this compound, and how can twinned data be addressed?
- Challenges :
- Twinning : Common in pyrrolidine derivatives due to flexible ring puckering. SHELXL’s TWIN command refines twinned data by partitioning reflections into domains .
- Disorder : Benzyl groups may exhibit rotational disorder, resolved using PART instructions in SHELX .
Q. How can computational methods predict the biological activity of analogs of this compound?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MAO enzymes). The benzyl group’s π-π stacking with aromatic residues is a key predictor .
- QSAR : Descriptors like logP, polar surface area, and H-bond acceptors correlate with blood-brain barrier penetration for neuroactive analogs .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., electrophilicity of the 4-oxo group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
